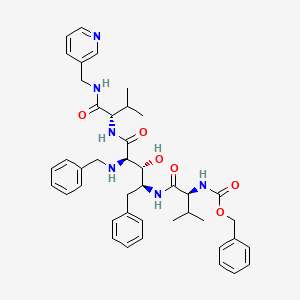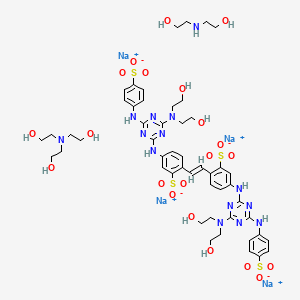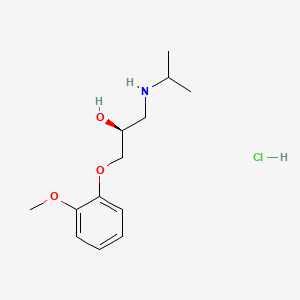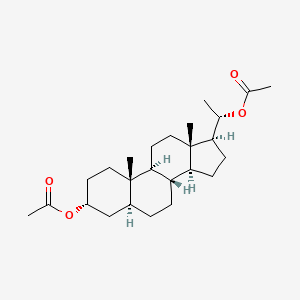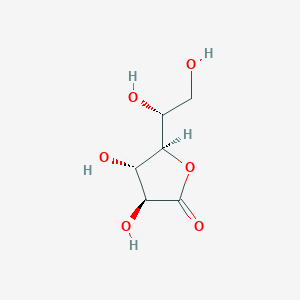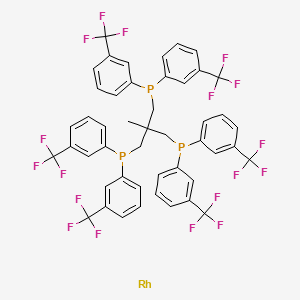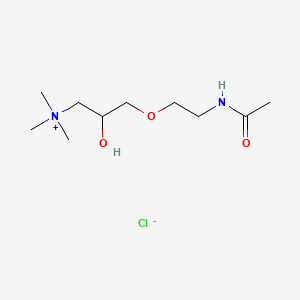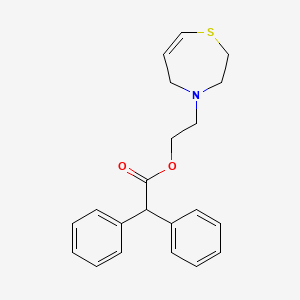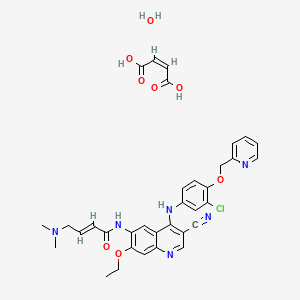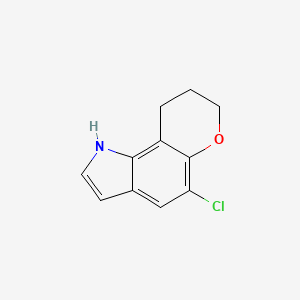![molecular formula C24H46N6O3 B12766127 [(4,6-Diamino-1,3,5-triazin-2-YL)(methoxymethyl)amino]methyl octadecanoate](/img/structure/B12766127.png)
[(4,6-Diamino-1,3,5-triazin-2-YL)(methoxymethyl)amino]methyl octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4,6-Diamino-1,3,5-triazin-2-YL)(methoxymethyl)amino]methyl octadecanoate is a complex organic compound with a molecular formula of C_22H_42N_6O_3 It is known for its unique structure, which includes a triazine ring substituted with amino groups and a long octadecanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4,6-Diamino-1,3,5-triazin-2-YL)(methoxymethyl)amino]methyl octadecanoate typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of amino groups. The final step involves the esterification of the triazine derivative with octadecanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
[(4,6-Diamino-1,3,5-triazin-2-YL)(methoxymethyl)amino]methyl octadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups on the triazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major products are the reduced forms of the compound.
Substitution: The major products are substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
[(4,6-Diamino-1,3,5-triazin-2-YL)(methoxymethyl)amino]methyl octadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(4,6-Diamino-1,3,5-triazin-2-YL)(methoxymethyl)amino]methyl octadecanoate involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and pathways. The long octadecanoate chain enhances the compound’s lipophilicity, allowing it to integrate into lipid membranes and affect membrane-associated processes.
Comparación Con Compuestos Similares
[(4,6-Diamino-1,3,5-triazin-2-YL)(methoxymethyl)amino]methyl octadecanoate can be compared with other triazine derivatives, such as:
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound is used as a condensing agent in peptide synthesis.
Ethyl acetoacetate: Known for its keto-enol tautomerism and use in various organic synthesis reactions.
The uniqueness of this compound lies in its combination of a triazine ring with a long octadecanoate chain, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C24H46N6O3 |
|---|---|
Peso molecular |
466.7 g/mol |
Nombre IUPAC |
[(4,6-diamino-1,3,5-triazin-2-yl)-(methoxymethyl)amino]methyl octadecanoate |
InChI |
InChI=1S/C24H46N6O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(31)33-20-30(19-32-2)24-28-22(25)27-23(26)29-24/h3-20H2,1-2H3,(H4,25,26,27,28,29) |
Clave InChI |
GAWLTCRJXFGUKM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCN(COC)C1=NC(=NC(=N1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6aR,10aR)-3-hept-1-ynyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12766045.png)
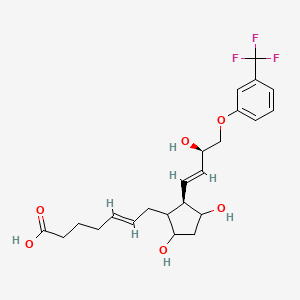
![2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N-methylmethanamine](/img/structure/B12766070.png)
